molecular formula C7H7ClN2O3 B13160733 6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid

6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13160733
M. Wt: 202.59 g/mol
InChI Key: OLLLLSOPXPXHGR-UHFFFAOYSA-N
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Description

6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methoxymethyl group. One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine and methoxymethyl groups can enhance its binding affinity and specificity. The compound may also interfere with nucleic acid synthesis by mimicking natural pyrimidine bases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in specific applications, such as increased solubility and altered electronic properties.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H7ClN2O3/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12)

InChI Key

OLLLLSOPXPXHGR-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=CC(=N1)Cl)C(=O)O

Origin of Product

United States

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